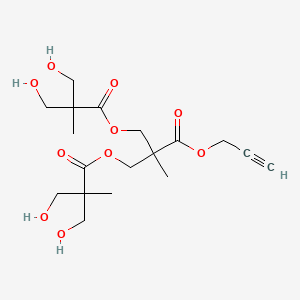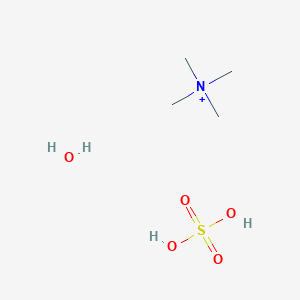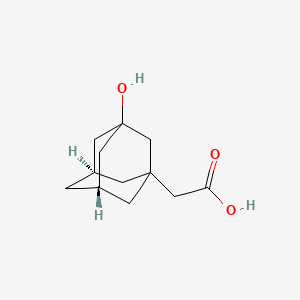
L-Glutamine-1,2-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamine-1,2-13C2, also known as L-Glutamic acid 5-amide-1,2-13C2, is a stable isotope-labeled compound. It is a non-essential amino acid that is abundantly present in the human body and plays a crucial role in various metabolic processes. The compound is labeled with carbon-13 isotopes at the first and second carbon positions, making it useful for tracing metabolic pathways and studying biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
L-Glutamine-1,2-13C2 is synthesized by incorporating carbon-13 isotopes into the L-Glutamine molecule. The synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process typically includes:
Starting Materials: Labeled carbon sources such as 13C-labeled glucose or other carbon-13 enriched compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving enzymatic or chemical catalysis to facilitate the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but optimized for higher yields and purity. The process includes:
Fermentation: Using microorganisms that can incorporate carbon-13 into their metabolic pathways.
Purification: Multiple steps of purification to isolate the labeled L-Glutamine from other by-products and impurities.
化学反应分析
Types of Reactions
L-Glutamine-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to L-Glutamic acid.
Reduction: Formation of L-Glutamine derivatives.
Substitution: Replacement of functional groups to form different compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as glutaminase for specific biochemical reactions.
Major Products
L-Glutamic Acid: Formed through oxidation.
L-Glutamine Derivatives: Formed through reduction and substitution reactions.
科学研究应用
L-Glutamine-1,2-13C2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying cellular metabolism, protein synthesis, and gene expression.
Medicine: Used in clinical research to study metabolic disorders, cancer metabolism, and the effects of nutritional supplements.
Industry: Employed in the production of labeled compounds for pharmaceuticals and diagnostic tools
作用机制
L-Glutamine-1,2-13C2 exerts its effects by participating in various metabolic pathways. The labeled carbon atoms allow researchers to trace the compound’s journey through these pathways. Key mechanisms include:
Oxidation: L-Glutamine is converted to L-Glutamic acid, providing a source of carbon for the tricarboxylic acid (TCA) cycle.
Protein Synthesis: Acts as a precursor for the synthesis of proteins and other biomolecules.
Gene Expression: Influences the expression of genes involved in metabolism and cell signaling
相似化合物的比较
L-Glutamine-1,2-13C2 is unique due to its specific labeling with carbon-13 isotopes. Similar compounds include:
L-Glutamine-1-13C: Labeled only at the first carbon position.
L-Glutamine-2-13C: Labeled only at the second carbon position.
L-Glutamine-13C5,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes
These compounds are used for similar purposes but differ in their labeling patterns, which can provide different insights into metabolic processes.
属性
分子式 |
C5H10N2O3 |
|---|---|
分子量 |
148.13 g/mol |
IUPAC 名称 |
(2S)-2,5-diamino-5-oxo(1,2-13C2)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i3+1,5+1 |
InChI 键 |
ZDXPYRJPNDTMRX-JAWTVSONSA-N |
手性 SMILES |
C(CC(=O)N)[13C@@H]([13C](=O)O)N |
规范 SMILES |
C(CC(=O)N)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)




![Benzobicyclon [ISO]](/img/structure/B12058859.png)

![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)



![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)

